Iodosodilactone
Overview
Description
Iodosodilactone is an organic compound that consists of an iodine atom, a sulfone group, and a lactone ring . It is used as a coupling reagent in many organic reactions like amidation, peptide coupling, and esterification to yield amides, esters, peptides, and macrocyclic lactones without racemization . It can also serve as an oxidant in the arylation reactions of fluorophenols .
Synthesis Analysis
The synthesis of this compound involves the reaction of o-nitroiodobenzene and mCPBA in acetic acid . This reaction affords a novel hypervalent iodine compound, in the structure of which both iodine (III) and iodine (V) moieties coexist . The nitro groups at the ortho phenyl positions were found to be crucial in stabilizing this uncommon structure .
Molecular Structure Analysis
The molecular formula of this compound is C8H3IO4 . It has a molecular weight of 290.01 .
Chemical Reactions Analysis
This compound is an iodine (III) reagent that can be used as a coupling reagent in many organic reactions . It can promote esterification, macrolactonization, amidation, and peptide coupling reactions . It can also serve as an oxidant in the arylation reactions of fluorophenols .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is light-sensitive . Its melting point is 263°C .
Scientific Research Applications
Anticancer Activity in Breast and Lung Cancer
Iodosodilactone, specifically isoobtusilactone A (IOA), has been studied for its anticancer effects in human breast cancer cells. IOA demonstrated effective cell growth inhibition by inducing G(2)-M phase arrest and apoptosis. This effect was also observed in a nude mice model, suggesting its potential as a therapeutic agent in cancer treatment (Kuo, Chen, & Hsu, 2007). Additionally, IOA's anticancer activity was investigated in human non-small cell lung cancer cells, where it induced apoptosis and cell cycle arrest, demonstrating its potential for treating lung cancer (Chen, Chen, Lo, Wu, Wang, Lo, Yen, & Lin, 2008).
Chemical Bonding Analysis
Research on this compound includes Mossbauer resonance experiments to investigate the iodine bonding in compounds like iodobenzene and this compound. The findings demonstrate the existence of pure p bonding and provide insights into the structural aspects of these compounds, contributing to a deeper understanding of their chemical properties (Ehrlich & Kaplan, 1971).
Role in Public Health Policy
Although not directly related to this compound, studies on iodine deficiency in Peru demonstrate the importance of scientific research in shaping health policies. Research on iodine deficiency, causing fetal brain damage and mental retardation, led to significant public health initiatives (Pretell, 2017).
Applications in Organic Synthesis
This compound plays a novel role in organic synthesis, particularly as a coupling reagent for esterification, amidation, and peptide coupling. It has been found to facilitate direct condensation between carboxylic acids and alcohols or amines, providing a valuable tool in synthetic chemistry (Tian, Gao, Zhou, & Zhang, 2012).
Safety and Hazards
Iodosodilactone is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, ensuring adequate ventilation, and wearing protective gloves/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
Iodosodilactone, a hypervalent iodine(III) reagent, primarily targets the formation of amide bonds in organic chemistry .
Mode of Action
This compound serves as a condensing reagent to promote esterification, macrolactonization, amidation, and peptide coupling reactions . It can efficiently mediate peptide coupling reactions within 30 minutes to obtain various dipeptides from standard amino acids as well as sterically hindered amino acids . The peptide coupling reaction proceeds without racemization in the absence of a racemization suppressant .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the formation of amide bonds. These pathways play a crucial role in the synthesis of peptides and proteins, as well as many natural products . The downstream effects of these pathways include the production of various dipeptides from standard amino acids as well as sterically hindered amino acids .
Pharmacokinetics
It is known that this compound can be readily regenerated after the peptide coupling reaction
Result of Action
The result of this compound’s action is the efficient formation of amide bonds, leading to the production of various dipeptides from standard amino acids as well as sterically hindered amino acids . This process occurs without racemization, which is a significant advantage in the synthesis of peptides and proteins .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the peptide coupling reaction requires heating (60°C) and takes a relatively long time (6-9 hours) . Additionally, the reaction proceeds without racemization only in the absence of a racemization suppressant
Biochemical Analysis
Biochemical Properties
Iodosodilactone plays a significant role in biochemical reactions. It acts as a coupling reagent in many organic reactions like amidation, peptide coupling, and esterification to yield amides, esters, peptides, and macrocyclic lactones without racemization . It also serves as an oxidant in the arylation reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a condensing reagent. It promotes esterification, macrolactonization, amidation, and peptide coupling reactions . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Properties
IUPAC Name |
4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(11),7,9-triene-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3IO4/c10-7-4-2-1-3-5-6(4)9(12-7)13-8(5)11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIWEENQJCGNME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)OI3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2902-68-3 | |
Record name | Iodosodilactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does iodosodilactone function as a coupling reagent in peptide synthesis?
A1: this compound, specifically the derivative 6-(3,5-bis(trifluoromethyl)phenyl)-1H,4H-2aλ(3)-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione (p-BTFP-iodosodilactone), acts as an efficient coupling reagent for peptide synthesis when combined with tris(4-methoxyphenyl)phosphine. [] While the exact mechanism is still under investigation, the formation of an acyloxyphosphonium ion intermediate from the carboxylic acid is suggested to be involved in the reaction. [] This activated intermediate then reacts with the amine to form the peptide bond.
Q2: What structural insights about this compound and related compounds have been revealed through Mössbauer spectroscopy?
A2: Mössbauer resonance experiments provided valuable information about the bonding in this compound. [] The data suggested that the molecule adopts an approximately planar configuration with a linear IO2 group. Additionally, the study revealed that the C–I–O bond angle in iodosobenzene (PhIO), a related compound, is close to 90°, contradicting the previously assumed linear geometry. [] These findings highlight the importance of spectroscopic techniques in accurately determining molecular structures.
Q3: What advantages do this compound reagents offer over traditional methods in esterification and amidation reactions?
A3: this compound reagents have emerged as attractive alternatives to traditional methods for esterification and amidation due to their several advantages: []
- Recyclability: this compound can be regenerated after the reaction, making it a more sustainable option. []
Q4: Beyond peptide and ester synthesis, are there other applications for this compound reagents?
A4: Yes, this compound and its derivatives are highly versatile reagents. Research suggests that they can act as efficient oxidants, potentially replacing toxic heavy metal reagents in various organic transformations. [] Further exploration of their reactivity is ongoing, with a focus on developing new hypervalent iodine reagents with improved properties, including water solubility for broader applications. []
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